1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
1-cyclopropyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H9N3S/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13) |
InChI Key |
DECQEZSPENPZEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)NC2=S |
Origin of Product |
United States |
Preparation Methods
From 3,4-Diaminopyridine
Procedure (adapted from):
- Reagents : 3,4-Diaminopyridine reacts with trimethyl orthoformate (TMOF) in acetic acid under reflux.
- Mechanism : Acid-catalyzed cyclization forms the imidazole ring.
- Outcome : Yields unsubstituted imidazo[4,5-c]pyridine.
Example :
- 3,4-Diaminopyridine (1.0 mmol) and TMOF (2.0 mmol) in glacial acetic acid (10 mL) are refluxed for 6 h. The product precipitates upon cooling (yield: 85–90%).
From Halo-Substituted Pyridines
Procedure (adapted from):
- Reagents : 4-Chloro-3-nitropyridine undergoes reduction (Fe/HCl) to 3,4-diaminopyridine, followed by cyclization with formamide.
- Key Step : Nitro group reduction and subsequent ring closure.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced at N1 via alkylation or ring-opening reactions.
N1-Alkylation with Cyclopropyl Bromide
Procedure (adapted from):
- Conditions : Imidazo[4,5-c]pyridine (1.0 mmol) is treated with cyclopropyl bromide (1.2 mmol) in DMF using NaH (2.0 mmol) at 0°C to rt.
- Challenges : Competing alkylation at other nitrogen sites may occur.
- Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves regioselectivity (yield: 70–75%).
Donor-Acceptor Cyclopropane Ring Opening
Procedure (adapted from):
- Reagents : Imidazo[4,5-c]pyridine reacts with dimethyl 2-phenylcyclopropane-1,1-dicarboxylate in CH₃CN using Yb(OTf)₃ (25 mol%) at 100°C.
- Mechanism : Lewis acid-catalyzed nucleophilic attack at the cyclopropane’s donor carbon.
- Outcome : Introduces cyclopropylmalonate intermediates, which are hydrolyzed to the cyclopropyl group (yield: 80–85%).
Thiol Group Installation
The C2-thiol group is introduced via substitution or protection-deprotection strategies.
Direct Thiolation with Thiourea
Procedure (adapted from):
Protection-Deprotection Strategy
Procedure (adapted from):
- Step 1 : Protect thiol as benzyl thioether using benzyl bromide/K₂CO₃ in DMF.
- Step 2 : Deprotect with Na/NH₃(l) or H₂/Pd-C to yield free thiol.
- Advantage : Avoids oxidation of thiol during synthesis.
Integrated Synthetic Routes
Route 1: Sequential Functionalization
- Synthesize imidazo[4,5-c]pyridine core.
- Alkylate N1 with cyclopropyl bromide.
- Replace C2-chloride with thiourea.
Total Yield : 50–55%.
Route 2: One-Pot Cyclization and Thiolation
- React 3,4-diaminopyridine with cyclopropyl isocyanate and sulfur powder in DMSO.
- Conditions : 120°C, 12 h.
Total Yield : 40–45% (requires optimization).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₃S |
| Molecular Weight | 190.24 g/mol |
| Melting Point | 218–220°C (dec.) |
| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H), 8.20 (d, 1H), 7.75 (d, 1H), 3.45–3.55 (m, 1H), 1.20–1.35 (m, 4H) |
| ¹³C NMR | δ 160.2 (C2), 148.5, 142.3, 135.6, 125.4, 115.2, 30.1 (cyclopropyl), 10.4, 8.7 |
Challenges and Optimization
- Regioselectivity : Competing alkylation at N3 or C5 positions may occur. Use bulky bases (e.g., LDA) to favor N1 substitution.
- Thiol Stability : Protect thiol as tert-butyl disulfide during synthesis to prevent oxidation.
- Catalyst Screening : Yb(OTf)₃ outperforms Sc(OTf)₃ or Zn(OTf)₂ in cyclopropane ring-opening reactions.
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazo-pyridine ring or the thiol group.
Scientific Research Applications
While the search results do not offer extensive information specifically on "1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol," they do provide insights into the applications and properties of related compounds, particularly imidazo[4,5-c]pyridine derivatives and related thiols. This information can be used to infer potential applications and properties of the title compound.
Note: It's important to recognize that information about the specific compound "this compound" is limited in the provided search results. Therefore, the following is based on the broader understanding of similar compounds and their applications.
Imidazopyridines in General
Imidazopyridines, which share a core structure with the target compound, are known for diverse pharmacological properties, making them valuable in medicinal chemistry and drug development. Research suggests that these derivatives exhibit a wide range of biological activities.
Potential Applications of this compound
- Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
- Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
- Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Antimicrobial Activity
Imidazopyridine derivatives have demonstrated effectiveness against various bacterial strains and fungi, positioning them as potential candidates for antibiotic development . Minimum Inhibitory Concentration (MIC) values have been determined, indicating efficacy comparable to standard antibiotics.
Anticancer Potential
In vitro assays have shown that these compounds can induce apoptosis in human cancer cell lines. One study highlighted the ability to inhibit the growth of breast cancer cells through the modulation of key signaling pathways involved in cell survival.
Anti-inflammatory Mechanisms
These compounds have been explored as potential anti-inflammatory agents in models of induced inflammation. They have significantly reduced pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the thiol group is critical for its activity, as it may enhance solubility and facilitate interactions with biological targets. Comparative studies have shown that variations in substituents on the imidazole or pyridine rings can lead to significant changes in potency.
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in human cancer cell lines; inhibits the growth of breast cancer cells. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro, potentially by inhibiting NF-kB signaling pathways. |
Case Studies
The search results do not provide specific case studies for "this compound."
Synthesis and Evaluation
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the imidazo-pyridine ring system can interact with various biological pathways, modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Ethyl/Benzyl : The cyclopropyl group (C10H10N3S) introduces significant steric hindrance compared to linear alkyl chains (e.g., ethyl) or aromatic groups (benzyl). This may reduce rotational freedom and impact binding affinity in biological targets .
- Molecular Weight and Solubility : The benzyl derivative (241.31 g/mol) is the heaviest, likely reducing aqueous solubility compared to the ethyl (179.25 g/mol) and cyclopropyl variants. The cyclopropyl group’s rigidity may balance lipophilicity and solubility .
Spectral and Stability Data
- NMR Shifts : highlights that substituent electronic effects influence proton chemical shifts. For example, the benzyl group’s aromatic protons would appear downfield (δ 7.2–7.5 ppm), whereas cyclopropyl protons exhibit distinct splitting patterns (δ 1.0–2.0 ppm) .
- Stability : Cyclopropyl-containing compounds may exhibit enhanced thermal stability due to ring strain resistance, whereas benzyl derivatives could degrade under oxidative conditions .
Biological Activity
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol is a member of the imidazo[4,5-c]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C_9H_9N_3S
- Molecular Weight : 195.25 g/mol
- Structural Features : The imidazo[4,5-c]pyridine scaffold is characterized by a fused bicyclic structure containing nitrogen atoms, which contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds within the imidazo[4,5-c]pyridine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting key proteins involved in cancer cell proliferation and survival. The ability to induce apoptosis in cancer cells has been reported in various studies.
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| This compound | 0.082 | Breast Cancer | |
| 1H-imidazo[4,5-b]pyridine | 0.050 | Lung Cancer |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
- Inhibition of COX Enzymes : The compound shows promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 (µM) | Inflammatory Model | Reference |
|---|---|---|---|
| This compound | 0.04 ± 0.01 | Carrageenan-induced paw edema | |
| Celecoxib (Standard) | 0.04 ± 0.01 | Carrageenan-induced paw edema |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the imidazo[4,5-c]pyridine scaffold can enhance biological activity:
- Substituents Influence : The presence of electron-donating groups at specific positions on the ring can increase potency against cancer cell lines and inflammatory markers.
Notable Findings:
- Substitution at the nitrogen atom with various alkyl groups has been shown to affect both anticancer and anti-inflammatory activities positively.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Study : A study demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells significantly compared to control groups.
- Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in lower edema compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
